molecular formula C10H7Cl2N5S B11487643 3-(2,4-dichlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-amine

3-(2,4-dichlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-amine

Cat. No.: B11487643
M. Wt: 300.17 g/mol
InChI Key: XSXGUKDRZFNTBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2,4-dichlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-amine is a heterocyclic compound that has garnered significant interest due to its diverse pharmacological activities. This compound is a fusion of triazole and thiadiazine rings, which are known for their biological activities. The presence of the 2,4-dichlorophenyl group enhances its potential as a bioactive molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-dichlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-amine typically involves the reaction of 2,4-dichlorophenyl hydrazine with carbon disulfide and potassium hydroxide to form the corresponding hydrazinecarbodithioate. This intermediate is then cyclized with hydrazine hydrate to yield the triazole-thiadiazine core .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated phenyl ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

  • 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine derivatives
  • 1,2,4-triazolo[5,1-b][1,3,5]thiadiazines
  • 1,2,4-triazolo[1,5-c][1,3,5]thiadiazines
  • 1,2,3-triazolo[5,1-b][1,3,4]thiadiazines

Uniqueness

3-(2,4-dichlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-amine stands out due to its enhanced bioactivity, attributed to the presence of the 2,4-dichlorophenyl group. This structural feature enhances its binding affinity to target proteins, making it more effective in its biological applications .

Properties

Molecular Formula

C10H7Cl2N5S

Molecular Weight

300.17 g/mol

IUPAC Name

3-(2,4-dichlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-amine

InChI

InChI=1S/C10H7Cl2N5S/c11-5-1-2-6(7(12)3-5)9-14-15-10-17(9)16-8(13)4-18-10/h1-3H,4H2,(H2,13,16)

InChI Key

XSXGUKDRZFNTBM-UHFFFAOYSA-N

Canonical SMILES

C1C(=NN2C(=NN=C2S1)C3=C(C=C(C=C3)Cl)Cl)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.